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Introduction
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) is a versatile and widely used pre-

catalyst in the field of asymmetric synthesis. Its stability, solubility in common organic solvents,

and ease of handling make it an attractive choice for generating active chiral copper catalysts

for a variety of carbon-carbon bond-forming reactions. This document provides detailed

application notes and experimental protocols for the use of CuBr·SMe₂ in key asymmetric

transformations, including conjugate addition, allylic alkylation, and cyclopropanation.

Core Applications
The CuBr·SMe₂ complex is a precursor to catalytically active chiral copper species, typically

formed in situ through the addition of a chiral ligand. The dimethyl sulfide ligand is labile and

easily displaced, allowing for the formation of a variety of chiral catalyst complexes. Key

applications include:

Asymmetric Conjugate Addition (ACA): The 1,4-addition of nucleophiles to α,β-unsaturated

compounds is a cornerstone of organic synthesis. CuBr·SMe₂-based catalysts, particularly in

combination with chiral phosphine ligands, facilitate the highly enantioselective addition of

Grignard reagents and other organometallics to a wide range of Michael acceptors.
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Asymmetric Allylic Alkylation (AAA): This powerful method for constructing stereogenic

centers involves the substitution of an allylic leaving group with a nucleophile. Chiral copper

catalysts derived from CuBr·SMe₂ enable the use of "hard" nucleophiles like Grignard

reagents, offering a complementary approach to traditional palladium-catalyzed methods.

Asymmetric Cyclopropanation: The synthesis of chiral cyclopropanes, valuable motifs in

medicinal chemistry, can be achieved through the copper-catalyzed decomposition of diazo

compounds in the presence of an olefin. While less common than rhodium-based catalysts,

copper systems derived from CuBr·SMe₂ offer a viable alternative.

Asymmetric Conjugate Addition (ACA) of Grignard
Reagents
The copper-catalyzed asymmetric conjugate addition of Grignard reagents is a highly effective

method for the enantioselective formation of C-C bonds. The combination of CuBr·SMe₂ with

chiral diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, has

proven to be particularly successful.

Application Note:
This protocol is broadly applicable to a range of α,β-unsaturated ketones, both cyclic and

acyclic, as well as α,β-unsaturated esters. The choice of ligand is crucial and often depends on

the specific substrate class. For instance, JosiPhos-type ligands are often superior for acyclic

enones and some cyclic systems, while TaniaPhos ligands can also provide excellent

enantioselectivity.[1][2] The reaction generally proceeds with high yields and

enantioselectivities, often exceeding 90% ee.[1][3] In some cases, the presence of a Lewis

acid, such as BF₃·OEt₂, can be beneficial, particularly for less reactive substrates like N,N-

dialkylenamides.[4]

Quantitative Data Summary
Table 1: Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones
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Entry Enone

Grigna
rd
Reage
nt

Ligand
Solven
t

Temp
(°C)

Yield
(%)

ee (%)
Refere
nce

1
Cyclohe

xenone
EtMgBr

TaniaPh

os
Et₂O 0 >98 96 [5]

2
Cyclohe

xenone

MeMgB

r

TaniaPh

os
Et₂O 0 >98 92 [5]

3
Cyclope

ntenone
EtMgBr

JosiPho

s-type
Et₂O -60 >98 92 [2]

4
Cyclohe

ptenone
EtMgBr

TaniaPh

os
Et₂O -60 >98 85 [2]

Table 2: Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones

Entry
Enone
Substr
ate

Grigna
rd
Reage
nt

Ligand
Solven
t

Temp
(°C)

Yield
(%)

ee (%)
Refere
nce

1

(E)-3-

Nonen-

2-one

EtMgBr
JosiPho

s

tBuOM

e
-75 94 90 [1][6]

2

(E)-1-

Phenyl-

1-

penten-

3-one

MeMgB

r

JosiPho

s

tBuOM

e
-75 85 98 [1]

3

(E)-4-

Phenyl-

3-

buten-

2-one

EtMgBr
JosiPho

s

tBuOM

e
-75 92 96 [6]
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Experimental Workflow and Catalytic Cycle
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General experimental workflow for Cu-catalyzed asymmetric conjugate addition.
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Proposed catalytic cycle for asymmetric conjugate addition.
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Detailed Experimental Protocol: ACA to a Cyclic Enone
This protocol is adapted from the procedure for the asymmetric conjugate addition of

ethylmagnesium bromide to cyclohexenone.[5]

Materials:

Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 3.1 mg, 0.015 mmol, 5 mol%)

(R)-(S)-JosiPhos (or other suitable ligand, 9.7 mg, 0.018 mmol, 6 mol%)

Anhydrous diethyl ether (Et₂O, 5.0 mL)

2-Cyclohexen-1-one (28.8 mg, 0.3 mmol, 1.0 equiv)

Ethylmagnesium bromide (EtMgBr, ~1 M solution in Et₂O, 0.33 mL, 0.33 mmol, 1.1 equiv)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (3.1 mg, 0.015

mmol) and the chiral ligand (e.g., (R)-(S)-JosiPhos, 9.7 mg, 0.018 mmol).

Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes.

Add 2-cyclohexen-1-one (28.8 mg, 0.3 mmol) to the catalyst mixture.

Cool the resulting mixture to 0 °C in an ice bath.

Slowly add the Grignard reagent (EtMgBr, 0.33 mL of a 1 M solution in Et₂O) dropwise over 5

minutes.

Stir the reaction mixture at 0 °C for 15-30 minutes. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (3 mL).

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: pentane/Et₂O

mixture) to afford the chiral 3-ethylcyclohexanone.[7]

Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Asymmetric Allylic Alkylation (AAA) of Racemic
Allylic Ethers
The CuBr·SMe₂-catalyzed asymmetric allylic alkylation of racemic cyclic allylic ethers provides

a powerful method for the synthesis of enantioenriched cyclic compounds. This reaction often

proceeds via a dynamic kinetic asymmetric transformation (DyKAT), allowing for theoretical

yields of up to 100% of a single enantiomer. The use of a Lewis acid, such as BF₃·OEt₂, is

often crucial for this transformation.[8][9]

Application Note:
This methodology is particularly effective for the enantioconvergent transformation of racemic

cyclic allylic ethers.[8] A variety of Grignard reagents, including sterically hindered secondary

alkyl groups, can be employed as nucleophiles, leading to the construction of challenging

stereogenic centers with high enantioselectivity.[8] The reaction conditions, including the choice

of ligand and Lewis acid, are critical for achieving high yields and ee values.

Quantitative Data Summary
Table 3: Enantioselective Allylic Alkylation of Racemic Cyclic Allylic Ethers
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Entry
Substra
te

Grignar
d
Reagent

Ligand
Lewis
Acid

Yield
(%)

ee (%)
Referen
ce

1

3-

Methoxyc

yclohexe

ne

MeMgBr

L2

(Phospho

ramidite)

BF₃·OEt₂ 99 98 [8]

2

3-

Benzylox

ycyclohe

xene

EtMgBr

L2

(Phospho

ramidite)

BF₃·OEt₂ 85 97 [8]

3

3-

Methoxyc

yclohepte

ne

MeMgBr

L2

(Phospho

ramidite)

BF₃·OEt₂ 83 91 [8]

4

3-

Methoxyc

yclopente

ne

MeMgBr

L4

(Phospho

ramidite)

BF₃·OEt₂ 75 83 [8]
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General experimental workflow for Cu-catalyzed asymmetric allylic alkylation.
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Proposed catalytic cycle for asymmetric allylic alkylation.

Detailed Experimental Protocol: AAA of a Racemic
Cyclic Allylic Ether
This protocol is based on the procedure for the asymmetric allylic alkylation of 3-

methoxycyclohexene.[8]
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Materials:

Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 8.2 mg, 0.04 mmol, 10 mol%)

Chiral phosphoramidite ligand L2 (as described in the reference, 0.044 mmol, 11 mol%)

Anhydrous dichloromethane (CH₂Cl₂, 4 mL)

3-Methoxycyclohexene (44.9 mg, 0.4 mmol, 1.0 equiv)

Boron trifluoride diethyl etherate (BF₃·OEt₂, 85 mg, 0.6 mmol, 1.5 equiv)

Methylmagnesium bromide (MeMgBr, 0.5 M solution in Et₂O, 1.2 mL, 0.6 mmol, 1.5 equiv)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (8.2 mg,

0.04 mmol) and the chiral ligand (0.044 mmol) in dry CH₂Cl₂ (4 mL).

Stir the solution for 15 minutes at room temperature.

Cool the mixture to -78 °C using a dry ice/acetone bath.

Add 3-methoxycyclohexene (44.9 mg, 0.4 mmol) and then BF₃·OEt₂ (85 mg, 0.6 mmol).

Stir the mixture for 10 minutes at -78 °C.

Add the MeMgBr solution (1.2 mL of a 0.5 M solution in Et₂O) dropwise to the reaction

mixture.

After the addition is complete, stir the mixture for an additional 1 hour at -78 °C.

Quench the reaction with a saturated aqueous solution of NH₄Cl (2 mL).
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Extract the mixture with CH₂Cl₂ (15 mL).

Wash the organic layer with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to

obtain the chiral product.

The enantiomeric excess can be determined by chiral GC after derivatization to the

corresponding epoxides.

Asymmetric Cyclopropanation
While less common than other applications, CuBr·SMe₂ can be used to generate chiral copper

catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. The

enantioselectivity of these reactions is highly dependent on the chiral ligand employed.

Application Note:
The use of chiral bis(oxazoline) (BOX) ligands in combination with a copper(I) source like

CuBr·SMe₂ can afford cyclopropanes with good yields and high enantioselectivities. The

reaction is applicable to a range of styrenyl and other olefinic substrates.

Quantitative Data Summary
Table 4: Enantioselective Cyclopropanation of Olefins with Ethyl Diazoacetate
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Entry Olefin Ligand
Catalyst
Source

Yield (%)
ee (%)
(trans/cis
)

Referenc
e

1 Styrene
Bi-side arm

BOX
Cu(I) 95

95 (trans) /

90 (cis)
[10]

2

4-

Chlorostyre

ne

Bi-side arm

BOX
Cu(I) 92

94 (trans) /

88 (cis)
[10]

3 Indene
Bi-side arm

BOX
Cu(I) 85 92 (exo) [10]

Detailed Experimental Protocol: Asymmetric
Cyclopropanation
This is a general protocol adapted from procedures for copper-catalyzed cyclopropanation.[11]

Materials:

CuBr·SMe₂ (0.02 mmol, 5 mol%)

Chiral bis(oxazoline) ligand (0.022 mmol, 5.5 mol%)

Anhydrous dichloromethane (CH₂Cl₂, 2 mL)

Styrene (0.4 mmol, 1.0 equiv)

Ethyl diazoacetate (EDA, 0.44 mmol, 1.1 equiv) in CH₂Cl₂ (1 mL)

Procedure:

In a flame-dried Schlenk tube under an argon atmosphere, stir a mixture of CuBr·SMe₂ (0.02

mmol) and the chiral BOX ligand (0.022 mmol) in anhydrous CH₂Cl₂ (2 mL) at room

temperature for 1 hour.

Add styrene (0.4 mmol) to the catalyst solution.
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Add the solution of ethyl diazoacetate (0.44 mmol) in CH₂Cl₂ (1 mL) to the reaction mixture

via a syringe pump over a period of 4 hours.

Stir the reaction mixture at room temperature for an additional 12 hours after the addition is

complete.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford the cyclopropane products.

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of each

diastereomer by chiral GC or HPLC.

Preparation and Handling of CuBr·SMe₂
For optimal results, it is often recommended to use freshly prepared or purified CuBr·SMe₂.

Purification Protocol:

Dissolve commercial CuBr·SMe₂ (e.g., 10 g) in a minimal amount of dimethyl sulfide (e.g., 20

mL).

Triturate the solution with pentane (e.g., 30 mL).

Filter the resulting white crystals, wash with several portions of pentane, and dry under a

stream of nitrogen.

Note: Do not dry under reduced pressure for extended periods, as this can lead to the loss of

the dimethyl sulfide ligand. Store the complex under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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